Boc-nle-osu
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Overview
Description
Boc-nle-osu, also known as Boc-L-norleucine N-hydroxysuccinimide ester, is a chemical compound with the molecular formula C15H24N2O6 and a molecular weight of 328.37 g/mol. This compound is widely used in peptide synthesis due to its ability to introduce the ε-aminocaproyl moiety into various compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-nle-osu is synthesized through the esterification of Boc-L-2-aminohexanoic acid with N-hydroxysuccinimide (OSu). The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-nle-osu primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimide ester group. This group is highly reactive and can be easily displaced by nucleophiles such as amines and thiols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary and secondary amines, which react under mild conditions to form amide bonds. The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide.
Major Products Formed
The major products formed from reactions with this compound are peptides and peptide derivatives. These products are widely used in the synthesis of complex biomolecules and pharmaceuticals.
Scientific Research Applications
Boc-nle-osu has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and peptide-based compounds, which are essential in the study of protein structure and function.
Biology: The compound is used to modify proteins and peptides for various biological assays and experiments.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of Boc-nle-osu involves the formation of amide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive and facilitates the formation of stable amide bonds with primary and secondary amines. This reactivity makes it a valuable tool in peptide synthesis and protein modification.
Comparison with Similar Compounds
Similar Compounds
- Boc-L-2-aminohexanoic acid
- Boc-L-norleucine
- Boc-L-2-aminohexanoic acid-N-hydroxysuccinimide ester
Uniqueness
Boc-nle-osu is unique due to its high reactivity and specificity in forming amide bonds. This makes it particularly useful in peptide synthesis and protein modification, where precise and efficient reactions are required.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-5-6-7-10(16-14(21)22-15(2,3)4)13(20)23-17-11(18)8-9-12(17)19/h10H,5-9H2,1-4H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEJKEMEWVZHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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